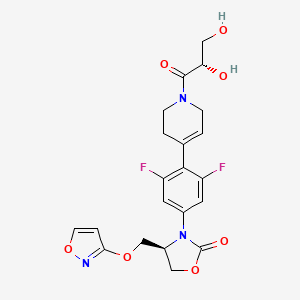

![molecular formula C60H120N4O6 B11932944 3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)

3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione is a synthetic compound known for its role in the delivery of messenger RNA (mRNA) molecules in cancer immunotherapy. This compound is a type of ionizable lipid, which means it can carry a charge depending on the pH of its environment. It is particularly valued for its ability to form lipid nanoparticles that can encapsulate and protect mRNA, facilitating its delivery into cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione involves multiple organic synthesis steps. The process typically includes:

Amidation: The formation of amide bonds between the piperazine ring and the butyl chains.

Reduction: The reduction of intermediate compounds to achieve the desired hydroxyl groups on the dodecyl chains.

Esterification: The esterification of hydroxyl groups to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps to ensure the final product meets the required specifications for medical applications.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione undergoes several types of chemical reactions:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to modify the functional groups on the dodecyl chains.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the amino moieties.

Applications De Recherche Scientifique

3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Facilitates the delivery of genetic material into cells, aiding in gene editing and therapy.

Medicine: Integral in the development of mRNA-based vaccines and cancer immunotherapies.

Industry: Employed in the formulation of lipid nanoparticles for drug delivery systems.

Mécanisme D'action

The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles protect the mRNA from degradation and facilitate its uptake by cells. Once inside the cell, the mRNA is released and translated into proteins that can trigger an immune response or perform other therapeutic functions. The molecular targets include cellular receptors and endosomal pathways that mediate the uptake and release of the mRNA.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,6-Bis(4-aminobutyl)piperazine-2,5-dione: Another compound used in lipid nanoparticle synthesis.

2,5-Piperazinedione derivatives: Various derivatives with different functional groups for specific applications.

Uniqueness

3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione is unique due to its specific structure that allows for efficient mRNA encapsulation and delivery. Its ionizable nature at different pH levels enhances its versatility in various biological environments, making it a valuable tool in modern therapeutic applications.

Propriétés

Formule moléculaire |

C60H120N4O6 |

|---|---|

Poids moléculaire |

993.6 g/mol |

Nom IUPAC |

3,6-bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione |

InChI |

InChI=1S/C60H120N4O6/c1-5-9-13-17-21-25-29-33-41-53(65)49-63(50-54(66)42-34-30-26-22-18-14-10-6-2)47-39-37-45-57-59(69)62-58(60(70)61-57)46-38-40-48-64(51-55(67)43-35-31-27-23-19-15-11-7-3)52-56(68)44-36-32-28-24-20-16-12-8-4/h53-58,65-68H,5-52H2,1-4H3,(H,61,70)(H,62,69) |

Clé InChI |

ZISVTYVLWSZJAL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)

![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)

![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)